2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
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Overview
Description
2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is a complex organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of methoxy, prop-2-enyl, and trifluoromethylphenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Prop-2-enyl Group: The prop-2-enyl group can be introduced through a reaction involving allylation of a suitable precursor.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethylphenoxy Group: This step involves the reaction of a trifluoromethylphenol derivative with an appropriate alkylating agent to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-: This compound shares the methoxy and prop-2-enyl groups but lacks the trifluoromethylphenoxy group.
Isoeugenol: Similar in structure but with different substituents on the benzene ring.
Coniferyl alcohol: Contains a similar prop-2-enyl group but differs in other functional groups.
Uniqueness
2-Methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is unique due to the presence of the trifluoromethylphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3O3/c1-3-6-15-9-10-18(19(13-15)24-2)26-12-5-11-25-17-8-4-7-16(14-17)20(21,22)23/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFCVKKNRBQGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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